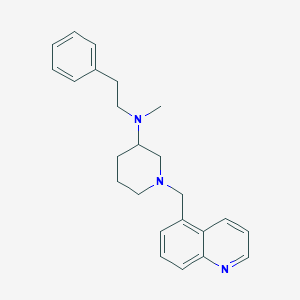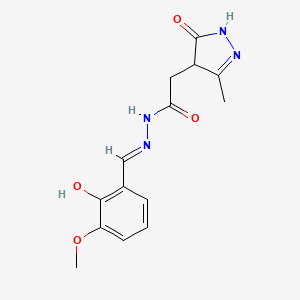![molecular formula C17H32N2O2 B6020544 2-[4-(3-cyclohexylpropanoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6020544.png)
2-[4-(3-cyclohexylpropanoyl)-2-morpholinyl]-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-cyclohexylpropanoyl)-2-morpholinyl]-N,N-dimethylethanamine, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized by researchers at the University of Queensland in Australia and has since gained attention for its potential as an anti-cancer agent.
Mechanism of Action
CX-5461 inhibits RNA polymerase I transcription by binding to a specific DNA sequence called the rDNA promoter. This prevents the formation of the transcription initiation complex and ultimately leads to the downregulation of ribosomal RNA production.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the p53 pathway in cancer cells. It also inhibits the growth of tumors in animal models and has been shown to sensitize cancer cells to other therapies such as radiation and chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of CX-5461 is its specificity for cancer cells, which reduces the risk of toxicity to healthy cells. However, it has been shown to have limited efficacy in some cancer types and can cause adverse effects such as myelosuppression.
Future Directions
Future research on CX-5461 could focus on developing combination therapies to enhance its efficacy, identifying biomarkers to predict patient response, and investigating its potential as a treatment for other diseases such as neurodegenerative disorders.
In conclusion, CX-5461 is a promising anti-cancer agent that selectively targets cancer cells by inhibiting RNA polymerase I transcription. Its mechanism of action, biochemical and physiological effects, and potential future directions make it a topic of interest for scientific research.
Synthesis Methods
The synthesis of CX-5461 involves several steps, including the reaction of 3-cyclohexylpropanoyl chloride with morpholine to form 4-(3-cyclohexylpropanoyl)-2-morpholinone. This compound is then reacted with N,N-dimethylethanolamine to yield CX-5461.
Scientific Research Applications
CX-5461 has been extensively studied for its potential as a cancer therapy. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. This leads to the death of cancer cells while sparing healthy cells.
properties
IUPAC Name |
3-cyclohexyl-1-[2-[2-(dimethylamino)ethyl]morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-18(2)11-10-16-14-19(12-13-21-16)17(20)9-8-15-6-4-3-5-7-15/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJACCCFLDJTMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-cyclohexene-1-carboxamide](/img/structure/B6020468.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6020481.png)
![ethyl [4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-morpholinyl]acetate](/img/structure/B6020488.png)
![6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B6020496.png)
![ethyl N-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)glycinate](/img/structure/B6020499.png)
![N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B6020502.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6020515.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B6020517.png)
![4-(3-chlorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020525.png)

![3-(4-fluorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6020558.png)
![N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide](/img/structure/B6020569.png)
![3-(4-chlorophenyl)-7-(3-hydroxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6020570.png)
